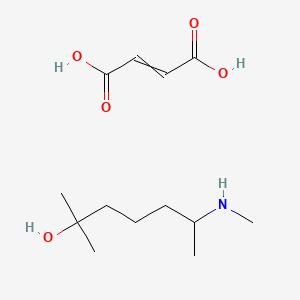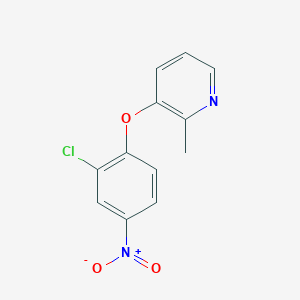
5-Methyl-2-nitrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-nitrothiazole is a heterocyclic compound that features a thiazole ring with a nitro group at the second position and a methyl group at the fifth position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiazole typically involves the nitration of 5-methylthiazole. One common method is the reaction of 5-methylthiazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the thiazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiazoles: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
5-Methyl-2-nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-nitrothiazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The compound may target specific enzymes or pathways within microbial cells, disrupting their normal function .
Comparación Con Compuestos Similares
5-Nitrothiazole: Lacks the methyl group at the fifth position.
2-Methyl-5-nitrothiazole: Similar structure but with different substitution patterns.
5-Nitroimidazole: Contains an imidazole ring instead of a thiazole ring.
Uniqueness: 5-Methyl-2-nitrothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H4N2O2S |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
5-methyl-2-nitro-1,3-thiazole |
InChI |
InChI=1S/C4H4N2O2S/c1-3-2-5-4(9-3)6(7)8/h2H,1H3 |
Clave InChI |
KUIGCCZKNBBDFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)











![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)

